6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid
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Overview
Description
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096332-44-2 . It has a molecular weight of 239.05 and its IUPAC name is 6-(cyclohexyloxy)-2-fluoro-3-pyridinylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is 1S/C11H15BFNO3/c13-11-9 (12 (15)16)6-7-10 (14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” are not detailed in the search results, boronic acids are generally involved in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.05 .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The compound is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a popular choice for many synthetic routes .
Heterocyclization with α-Oxocarboxylic Acids
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is involved in heterocyclization with α-oxocarboxylic acids . This reaction is used to form heterocyclic compounds, which are a class of compounds that contain at least one atom other than carbon in their ring structure .
Precursor to Biologically Active Molecules
This compound is used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas, which have been found to inhibit glycogen synthase kinase 3 . This kinase is involved in a number of biological processes, including cell division, transcription regulation, and insulin action .
Synthesis of Carboxyindoles
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” can be used in the synthesis of carboxyindoles . These compounds have been found to inhibit HCV NS5B polymerase , an enzyme that is essential for the replication of the hepatitis C virus .
Development of New Boron Reagents
The compound can be used in the development of new boron reagents for Suzuki–Miyaura coupling . These reagents have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Storage and Safety
The compound should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 239.05 and a CAS Number of 2096332-44-2 . The compound is solid at room temperature . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P271), and using protective gloves/eye protection/face protection (P280) .
properties
IUPAC Name |
(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDNXRKYRHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid |
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